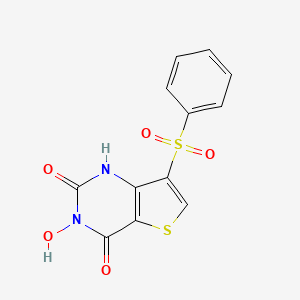
Fen1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fen1-IN-6 is a small-molecule inhibitor targeting Flap Endonuclease 1 (FEN1), an essential enzyme involved in DNA replication and repair. FEN1 plays a critical role in maintaining genomic stability by processing DNA structures that arise during replication and repair processes. Inhibitors like this compound are of significant interest in cancer research due to their potential to disrupt DNA repair mechanisms in cancer cells, leading to cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fen1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards FEN1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification methods suitable for industrial-scale production. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Fen1-IN-6 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Fen1-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the biochemical pathways involving FEN1 and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the role of FEN1 in DNA replication and repair, as well as its interactions with other proteins.
Medicine: this compound has potential therapeutic applications in cancer treatment. By inhibiting FEN1, it can induce DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for combination therapies with other DNA-damaging agents.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development processes to identify new cancer therapies.
Wirkmechanismus
Fen1-IN-6 exerts its effects by binding to the active site of FEN1, thereby inhibiting its nuclease activity. This inhibition prevents FEN1 from processing DNA structures that arise during replication and repair, leading to the accumulation of DNA damage. The molecular targets and pathways involved include:
DNA Replication: this compound disrupts the maturation of Okazaki fragments during lagging strand synthesis.
DNA Repair: It inhibits long-patch base excision repair (BER) and other DNA repair pathways, leading to genomic instability and cell death.
Protein Interactions: this compound affects the interactions between FEN1 and other proteins involved in DNA metabolism, further compromising DNA repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Fen1-IN-6 is part of a class of small-molecule inhibitors targeting FEN1. Similar compounds include:
Compound #2: Another N-hydroxy urea derivative with significant inhibitory activity against FEN1.
Compound #8: Known for its potent effects in slowing tumor growth in preclinical models.
Compound #16: Exhibits strong binding affinity to FEN1 and effective inhibition of its nuclease activity.
Compound #20: Demonstrates high selectivity towards FEN1 and minimal off-target effects.
Uniqueness of this compound
This compound stands out due to its high potency and selectivity towards FEN1. Its unique chemical structure allows for effective inhibition of FEN1 activity, making it a valuable tool in cancer research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H8N2O5S2 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
7-(benzenesulfonyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O5S2/c15-11-10-9(13-12(16)14(11)17)8(6-20-10)21(18,19)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
InChI-Schlüssel |
JBDRLOXEKRVFOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC3=C2NC(=O)N(C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


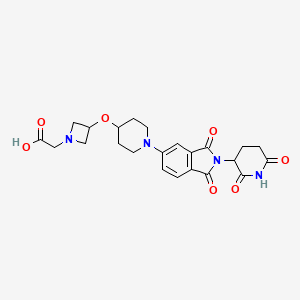
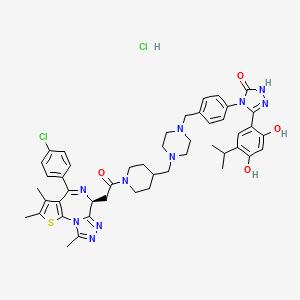
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
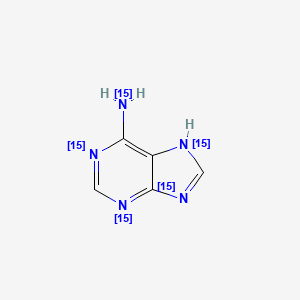
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
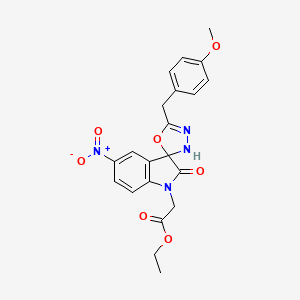
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)

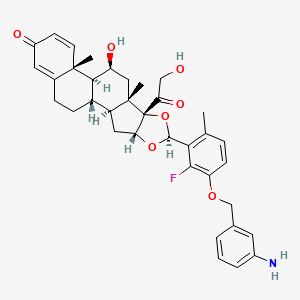

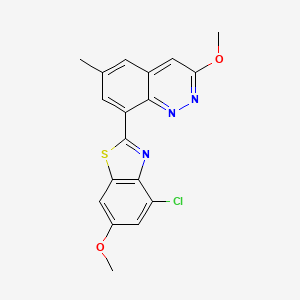
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
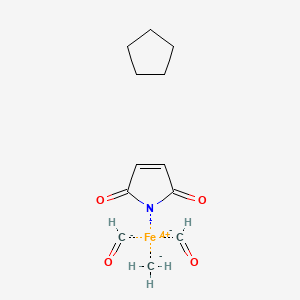
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
